Clindamycin 3-Palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

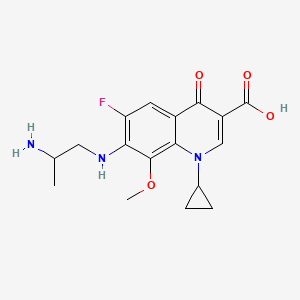

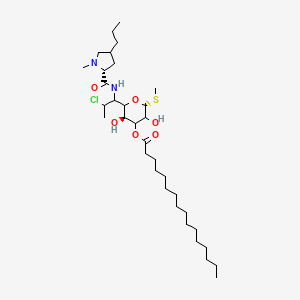

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin . It is used to treat serious bacterial infections .

Molecular Structure Analysis

The molecular structure of Clindamycin Palmitate Hydrochloride involves a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . The chemical name for clindamycin palmitate hydrochloride is Methyl 7-chloro-6, 7, 8-trideoxy-6- (1-methyl- trans -4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L- threo -α-D‑ galacto ‑octopyranoside 2‑palmitate monohydrochloride .Physical And Chemical Properties Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .Aplicaciones Científicas De Investigación

3D-Printed Tablets

Clindamycin Palmitate Hydrochloride (CPH) has been used in the development and evaluation of 3D-printed tablets . The tablets were manufactured by a process called Selective Laser Sintering (SLS). The study focused on optimizing the formulation by studying the effect of formulation and process factors on critical quality attributes of the tablets .

Pediatric Applications

CPH is used in pediatric medicine . Two CPH products, both in a powder form for oral solution for pediatric patients, were assayed for potency .

Pharmacokinetics Research

Research into the pharmacokinetics of Clindamycin has been conducted . Special populations, such as pediatrics and pregnant women, have altered cytochrome P450 (CYP)3A4 activity. As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, understanding the potential relevance of the drug’s metabolites and disposition in these special populations is of interest .

Oral Administration

Clindamycin can be administered by the oral route . The drug shows rapid and extensive absorption from the gastrointestinal (GI) tract with a bioavailability of 87% .

Mecanismo De Acción

Target of Action

Clindamycin 3-Palmitate primarily targets the 50S subunit of the bacterial ribosome . The ribosome is a critical component in the protein synthesis machinery of bacteria, playing a pivotal role in the translation of mRNA into proteins .

Mode of Action

Clindamycin 3-Palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the peptide bond formation, thereby disrupting protein synthesis . The disruption of protein synthesis impedes both the assembly of the ribosome and the translation process . As a result, the growth of bacteria is inhibited, making Clindamycin 3-Palmitate a bacteriostatic antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin 3-Palmitate is the protein synthesis pathway in bacteria . By binding to the 23S RNA of the 50S subunit of the bacterial ribosome, Clindamycin 3-Palmitate prevents the formation of peptide bonds, which are essential for the creation of new proteins . This disruption in protein synthesis affects the growth and multiplication of bacteria .

Pharmacokinetics

Pharmacokinetic studies comparing Clindamycin 3-Palmitate with Clindamycin Hydrochloride show that both drugs reach their peak active serum concentrations at the same time . This indicates a rapid hydrolysis of the palmitate to the active Clindamycin . The elimination half-life of Clindamycin is about 2-3 hours in adults and children, and approximately 4 hours in the elderly .

Result of Action

The primary result of Clindamycin 3-Palmitate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Clindamycin 3-Palmitate prevents bacteria from growing and multiplying . This makes it effective in the treatment of serious infections caused by susceptible anaerobic bacteria, as well as susceptible streptococci, staphylococci, and pneumococci .

Action Environment

The action of Clindamycin 3-Palmitate can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Clindamycin 3-Palmitate . Additionally, the pH and temperature of the environment can impact the stability of the drug .

Safety and Hazards

Direcciones Futuras

Clindamycin is used to treat serious infections caused by bacteria. It is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis . All three salt forms of clindamycin: clindamycin phosphate, clindamycin hydrochloride, and clindamycin nicotinamide have the same antimicrobial spectrum and effectiveness .

Propiedades

IUPAC Name |

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29+,30?,31?,32?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNMHQDCCSXMS-ZXLBCHFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1[C@H](C(O[C@@H](C1O)SC)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)